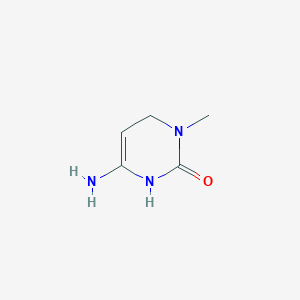

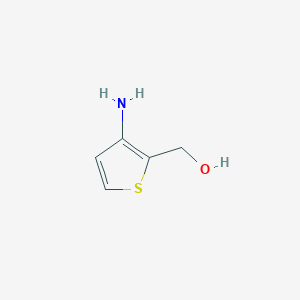

(3-Aminothiophen-2-yl)methanol

Übersicht

Beschreibung

(3-Aminothiophen-2-yl)methanol is a compound related to 2-aminothiophene derivatives. These compounds have been studied extensively due to their interesting structural properties and potential applications in various fields, including coordination chemistry and pharmaceuticals (Nikitin et al., 2008).

Synthesis Analysis

- Metal-Free Synthesis: A method for the facile metal-free synthesis of 2-aminothiophene derivatives has been developed, utilizing a cascade reaction in alcohols (Luo et al., 2015).

- Coordination Compounds: The synthesis of 3d-metal complexes based on substituted 2-amino-4(5H)-ketothiophens has been reported, providing insights into the synthesis of related compounds (Nikitin et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of 2-aminothiophene derivatives have been studied, revealing important details about their conformation and intramolecular interactions, which are likely similar to those of this compound (Kubicki et al., 2012).

Chemical Reactions and Properties

- Complex Formation: The ability of 2-aminothiophene derivatives to form coordination compounds with various metals has been explored, indicating potential reactions and properties of this compound in the presence of metals (Nikitin et al., 2008).

- Reactivity with Electron-Poor Alkynes: The reactivity of 2-aminothiophenes with electron-poor acetylenes has been investigated, showing potential chemical reactions that this compound might undergo (Fondjo et al., 2006).

Physical Properties Analysis

The study of crystal and molecular structures of 2-aminothiophene derivatives provides insights into their physical properties, such as crystal packing and hydrogen bonding patterns, which could be extrapolated to understand the physical properties of this compound (Kubicki et al., 2012).

Chemical Properties Analysis

- Electrochemical Synthesis: The synthesis and characterization of adducts in metal chelates of a tridentate Schiff base ligand, which includes reactions in methanol, provide insights into the chemical properties and potential synthesis pathways of this compound (Garnovskii et al., 2003).

- Catalytic Behavior: The use of methanol in various catalytic reactions provides insights into how this compound might behave in similar conditions, especially considering its potential as a catalyst or reactant in organic synthesis (Sarki et al., 2021).

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis of Derivatives :

- In(OTf)3-catalyzed synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting efficient reaction conditions and high selectivity (B. Reddy et al., 2012).

- The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure (Salih Ozcubukcu et al., 2009).

Synthesis of 2-Aminothiophene Derivatives :

- A metal-free synthesis of 2-aminothiophene derivatives through a reaction involving 2-ynals and thioamides, providing a straightforward protocol for constructing 2,3,5-trisubstituted 2-aminothiophenes (Xiaoyan Luo et al., 2015).

Crystal and Molecular Structures :

- Investigation of crystal and molecular structures of 2-aminothiophene derivatives, significant for understanding the properties and potential applications in pharmaceutical chemistry (M. Kubicki et al., 2012).

Chemical Interactions and Binding Studies :

- Study on the influence of methanol and cyclodextrin cavity size on the binding constant and stoichiometry of specific amino acid derivatives, relevant for understanding molecular interactions in solution (Justyna Mrozek et al., 2002).

Catalytic Applications :

- Evaluation of N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its effectiveness in enantioselective synthesis (Mincan Wang et al., 2008).

Lipid Dynamics Study :

- A study on how methanol affects lipid dynamics, specifically in the context of membrane studies and the methanol oxidation reaction (MOR), which has implications in fuel cell technology (Michael H. L. Nguyen et al., 2019).

Drug Design and Molecular Docking Studies :

- Synthesis and molecular docking studies of novel compounds based on 4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, highlighting their potential in drug design (M. Shahana & A. Yardily, 2020).

Sensor Technology :

- Application of polythiophene to methanol vapor detection, demonstrating the use of this compound in sensor technology, particularly for detecting specific chemicals (A. Rad, 2015).

Eigenschaften

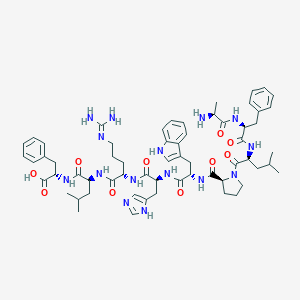

IUPAC Name |

(3-aminothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSDIEUZWGLGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)